An In-depth Technical Guide to (1-Methylcyclopropyl)methanamine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to (1-Methylcyclopropyl)methanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
(1-Methylcyclopropyl)methanamine hydrochloride is a primary amine hydrochloride salt that has garnered interest within the pharmaceutical and agrochemical industries. Its structure, featuring a strained cyclopropyl ring appended with a methyl group and an aminomethyl substituent, presents a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, potency, and ability to cross the blood-brain barrier, while concurrently reducing off-target effects and plasma clearance.[1]
Chemical Identity and Physical Properties
Molecular Structure:
Chemical Structure of (1-Methylcyclopropyl)methanamine Hydrochloride
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [3] |
| Molecular Weight | 121.61 g/mol | Calculated |
| IUPAC Name | (1-methylcyclopropyl)methanamine;hydrochloride | [3] |
| CAS Number | 1260779-19-8 | Not explicitly found, but related to parent amine |
| Appearance | White to off-white solid (Predicted) | General knowledge of amine hydrochlorides |
| Solubility | Soluble in water (Predicted) | [2] |
| pKa | ~10.4 (Predicted for parent amine) | [4] |
Synthesis and Characterization
A detailed experimental protocol for the synthesis of (1-Methylcyclopropyl)methanamine hydrochloride is not explicitly described in the available literature. However, a plausible synthetic route can be adapted from established methods for preparing analogous cyclopropylamines. One common approach involves the Hofmann rearrangement of a corresponding amide.[5] An alternative and potentially scalable synthesis could be adapted from the preparation of (1-cyclopropyl)cyclopropylamine hydrochloride.[6]
Proposed Synthetic Pathway:
Proposed synthesis of (1-Methylcyclopropyl)methanamine hydrochloride.
Step-by-Step Protocol (Hypothetical):
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Reduction of 1-Methylcyclopropanecarbonitrile: To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-methylcyclopropanecarbonitrile in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.
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Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.
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Self-Validation: Proper quenching is crucial for safety and to ensure the complete decomposition of the reducing agent. The formation of a granular precipitate facilitates filtration.
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Formation of the Hydrochloride Salt: The dried ethereal solution of (1-methylcyclopropyl)methanamine is cooled in an ice bath, and a solution of hydrogen chloride (HCl) in diethyl ether or isopropanol is added dropwise with stirring until precipitation is complete.
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Causality: The basic amine reacts with the acid (HCl) to form the corresponding ammonium chloride salt, which is typically insoluble in nonpolar organic solvents like diethyl ether, leading to its precipitation.
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Isolation and Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1-Methylcyclopropyl)methanamine hydrochloride.
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Self-Validation: The purity of the final product can be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS).
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Spectroscopic Analysis (Predicted)
As experimental spectra for (1-Methylcyclopropyl)methanamine hydrochloride are not available, the following are predicted key features based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, and aminomethyl protons. The protons on the cyclopropyl ring will likely appear as complex multiplets in the upfield region (typically below 1 ppm). The methyl group protons would likely be a singlet, and the methylene protons adjacent to the nitrogen would be deshielded.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The quaternary carbon of the cyclopropyl ring would be expected at a characteristic chemical shift, as would the methyl, cyclopropyl methylene, and aminomethyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum of the hydrochloride salt would be characterized by broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group. Other characteristic peaks would include C-H stretching vibrations of the alkyl groups and bending vibrations of the amine.[7]
Mass Spectrometry (MS):
In a mass spectrum, the parent ion of the free base (m/z = 85.15) would be expected.[3] Fragmentation patterns would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.
Reactivity and Chemical Stability
(1-Methylcyclopropyl)methanamine hydrochloride is expected to be a stable, crystalline solid under standard laboratory conditions. As an amine hydrochloride, it will be acidic and should be stored away from strong bases. The cyclopropyl ring, while strained, is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. The metabolic stability of cyclopropylamines can be a double-edged sword; while often more resistant to oxidation than linear alkylamines, they can in some cases be metabolized to reactive intermediates.[8]
Applications in Drug Discovery and Development
The (1-methylcyclopropyl)methanamine moiety is an attractive building block for medicinal chemists. The rigid cyclopropyl scaffold can help to lock in a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the presence of the methyl group can provide an additional point of interaction or sterically shield adjacent functional groups from metabolic degradation.[9]
Potential Therapeutic Areas:
Given the known activities of other cyclopropylamine-containing compounds, (1-Methylcyclopropyl)methanamine hydrochloride could serve as a key intermediate in the synthesis of novel therapeutics for a range of diseases, including:
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Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to enhance blood-brain barrier penetration makes this scaffold promising for the development of drugs targeting CNS disorders.
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Oncology: Many enzyme inhibitors and receptor modulators in oncology contain small, rigid scaffolds to optimize binding.
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Infectious Diseases: The unique shape and electronic properties of cyclopropylamines can be exploited to design novel antimicrobial or antiviral agents.[6]
Structure-Activity Relationship (SAR) Insights:
The incorporation of the (1-methylcyclopropyl)methanamine fragment into a drug candidate allows for the systematic exploration of the surrounding chemical space. The primary amine provides a handle for further functionalization, enabling the synthesis of a library of analogs to probe the structure-activity relationship.
Safety and Handling
(1-Methylcyclopropyl)methanamine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. As with most amine hydrochlorides, it may be irritating to the skin, eyes, and respiratory tract. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
(1-Methylcyclopropyl)methanamine hydrochloride is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties. The unique structural features of this compound, particularly the presence of the 1-methylcyclopropyl group, offer exciting opportunities for the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
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